molecular formula C16H12ClFN2O3S2 B6509308 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895484-62-5

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B6509308
CAS No.: 895484-62-5
M. Wt: 398.9 g/mol
InChI Key: KLKCIBRFKZVAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as an acetamide group linked to a fluorobenzenesulfonyl moiety. These structural features contribute to its unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:

  • Formation of the Benzothiazole Ring: : The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core. For instance, 2-aminothiophenol can react with 4-chlorobenzoic acid under acidic conditions to yield 6-chloro-4-methyl-1,3-benzothiazole.

  • Introduction of the Acetamide Group: : The benzothiazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group, forming N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide.

  • Sulfonylation: : Finally, the acetamide derivative undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

  • Biology: : The compound’s structural features make it a candidate for biological activity screening, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Potential therapeutic applications are explored due to its ability to interact with biological targets, possibly leading to the development of new drugs.

  • Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance binding affinity to proteins, potentially inhibiting enzymes or receptors involved in disease pathways. These interactions can lead to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Lacks the fluorobenzenesulfonyl group, which may reduce its biological activity.

    N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide: Similar structure but without the chlorine atom, potentially altering its reactivity and binding properties.

Uniqueness

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the combination of the benzothiazole ring, chlorine, methyl, and fluorobenzenesulfonyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c1-9-6-10(17)7-13-15(9)20-16(24-13)19-14(21)8-25(22,23)12-4-2-11(18)3-5-12/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCIBRFKZVAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.